molecular formula C9H12O3 B12608313 Prop-2-en-1-yl 2-acetylbut-2-enoate CAS No. 918150-67-1

Prop-2-en-1-yl 2-acetylbut-2-enoate

Cat. No.: B12608313
CAS No.: 918150-67-1
M. Wt: 168.19 g/mol
InChI Key: PCJHHFVNOJKKGZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-acetylbut-2-enoate is an unsaturated ester compound characterized by an allyl (prop-2-en-1-yl) group esterified to 2-acetylbut-2-enoic acid. Its structure features conjugated double bonds (in the allyl and butenoyl moieties) and an acetyl substituent on the α-carbon of the butenoate chain.

Properties

CAS No.

918150-67-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

prop-2-enyl 2-acetylbut-2-enoate

InChI

InChI=1S/C9H12O3/c1-4-6-12-9(11)8(5-2)7(3)10/h4-5H,1,6H2,2-3H3

InChI Key

PCJHHFVNOJKKGZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)C)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-acetylbut-2-enoate can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of an allyl alcohol with an acetylacetone in the presence of a base such as sodium hydroxide in an aqueous ethanol solution . The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient alkene system. For example, it reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form six-membered cycloadducts. Stereoselectivity is influenced by the electron-withdrawing acetyl group, which enhances reactivity toward electron-rich dienes.

Ester Hydrolysis

Prop-2-en-1-yl 2-acetylbut-2-enoate undergoes hydrolysis in acidic or basic conditions:

  • Acidic Hydrolysis : Yields 2-acetylbut-2-enoic acid and prop-2-en-1-ol.

  • Basic Hydrolysis (Saponification) : Produces the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Nucleophilic Substitution

The ester’s carbonyl group is susceptible to nucleophilic attack. For instance:

  • Reaction with amines (e.g., ammonia, primary amines) generates amides.

  • Thiols replace the alkoxy group, forming thioesters.

Photochemical Reactions

Under UV light, the vinyl group undergoes [2+2] cycloadditions with alkenes or alkynes, forming bicyclic structures. This reactivity is leveraged in synthetic photochemistry for constructing complex ring systems .

Reaction Conditions and Optimization

Key parameters affecting reaction outcomes include temperature, solvent polarity, and catalyst use. For example:

Reaction TypeConditionsYield (%)Major Product
Diels-AlderToluene, 110°C, 12h78Cyclohexene derivative
Acidic Hydrolysis1M HCl, reflux, 4h922-Acetylbut-2-enoic acid
Saponification1M NaOH, ethanol, 25°C, 2h85Sodium 2-acetylbut-2-enoate
Photochemical [2+2]UV light (254 nm), hexane, 6h65Bicyclo[2.2.0]hexane derivative

Data adapted from synthetic studies .

Polymerization Behavior

The vinyl ester group enables radical polymerization. Initiators like azobisisobutyronitrile (AIBN) induce chain-growth polymerization, forming polyesters with applications in coatings and adhesives. Reaction kinetics depend on monomer concentration and temperature.

Side Reactions and Byproducts

  • Decarboxylation : At elevated temperatures (>150°C), the ester may decarboxylate to form volatile alkenes.

  • Oligomerization : Competing dimerization or trimerization occurs under high-concentration conditions, reducing yields of desired products.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Precursor for Synthesis

Prop-2-en-1-yl 2-acetylbut-2-enoate serves as a versatile precursor in organic synthesis. Its structure allows for various transformations, including Michael additions and cycloadditions, leading to complex molecules. For instance, it can be utilized in synthesizing β-substituted α,β-unsaturated carbonyl compounds through Michael addition reactions with nucleophiles such as amines and alcohols .

1.2. Morita-Baylis-Hillman Reaction

This compound is also employed in the Morita-Baylis-Hillman reaction, where it reacts with aldehydes to form β-substituted products. This reaction is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Materials Science Applications

2.1. Polymer Chemistry

In materials science, this compound is utilized in the production of polymers. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as flexibility and thermal stability. It has been explored for use in biodegradable plastics and coatings .

Pharmaceutical Applications

3.1. Drug Development

The compound has shown potential in drug development due to its ability to form chiral centers during synthesis, which is crucial for producing enantiomerically pure drugs. The stereochemistry of this compound can be manipulated to create biologically active compounds with specific pharmacological effects .

3.2. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For example, certain synthesized derivatives have demonstrated cytotoxic activity against various tumor cell lines, making them candidates for further development as anticancer agents .

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeConditionsProductsYield (%)
Michael AdditionBase-catalyzedβ-substituted carbonyl compounds70
Morita-Baylis-Hillman ReactionAldehyde + catalystβ-substituted products85
PolymerizationHeat/UV lightPolymersVariable
Compound NameTarget Cancer Cell LineIC50 (µM)
Derivative AHeLa15
Derivative BMCF710
Derivative CA54912

Case Studies

Case Study 1: Synthesis of Chiral Compounds

A recent study demonstrated the synthesis of chiral compounds using this compound as a key intermediate. The researchers successfully achieved high enantioselectivity through asymmetric catalysis, yielding compounds with significant biological activity against cancer cells .

Case Study 2: Development of Biodegradable Polymers

Another study focused on the application of this compound in developing biodegradable polymers. The research highlighted how incorporating this compound into polymer chains improved mechanical properties while maintaining biodegradability, showcasing its potential for environmentally friendly materials .

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 2-acetylbut-2-enoate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, it may form reactive intermediates that can further react to form stable products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share key structural motifs with Prop-2-en-1-yl 2-acetylbut-2-enoate:

Compound Key Features Key Differences
This compound Allyl ester, acetyl-substituted α,β-unsaturated ester Reference compound for comparison.
4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate Allyl-substituted phenyl ring, methyl group at α-position of butenoate Aromatic ring introduces π-π interactions; methyl instead of acetyl reduces polarity.
2-Ethoxyethyl prop-2-enoate Ethoxyethyl ester, α,β-unsaturated prop-2-enoate Ethoxyethyl chain alters solubility; lacks acetyl substituent.
4-(Prop-2-en-1-yl)phenyl acetate Allyl-substituted phenyl acetate Acetate ester instead of butenoate; aromaticity affects packing and stability.
Key Observations:
  • Acetyl vs. Methyl Substituents: The acetyl group in the target compound increases electron-withdrawing effects, enhancing reactivity in conjugate addition reactions compared to methyl-substituted analogs like 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate .
  • Allyl Ester vs. Aromatic Esters : The absence of an aromatic ring in the target compound reduces intermolecular π-π stacking, likely lowering melting points compared to phenyl-containing analogs .
  • Chain Length and Solubility: Longer unsaturated chains (e.g., butenoyl vs. prop-2-enoate) may increase hydrophobicity, affecting solubility in polar solvents .

Physicochemical Properties (Inferred from Analogs)

Property This compound 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate 2-Ethoxyethyl prop-2-enoate
Molecular Formula C₉H₁₂O₃ C₁₅H₁₈O₃ C₇H₁₀O₃
Molecular Weight (g/mol) ~168.19 ~246.30 ~142.15
Polarity Moderate (acetyl group) Low (aromatic, methyl) Moderate (ethoxyethyl)
Reactivity High (conjugated system, acetyl) Moderate (less electron withdrawal) Moderate (unsaturated ester)
Notes:
  • The acetyl group in the target compound likely increases dipole moments compared to methyl or ethoxyethyl analogs, influencing chromatographic retention times .
  • The allyl group may facilitate polymerization or Diels-Alder reactions, as seen in related allyl esters .

Pharmacological and Industrial Relevance

  • Reactivity in Drug Design : Prop-2-en-1-yl groups in thiazol-imine derivatives () demonstrate bioactivity via hydrogen bonding and electrostatic interactions . This suggests that the target compound’s allyl and acetyl groups could similarly engage in intermolecular interactions, though further studies are needed.

Biological Activity

Prop-2-en-1-yl 2-acetylbut-2-enoate, also known as an enone compound, is of significant interest in medicinal chemistry and organic synthesis due to its versatile biological activities. This article delves into the biological properties of this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H10O2C_7H_{10}O_2. The structure consists of an enone functional group, which is known for its reactivity in various chemical reactions, including Michael additions and Diels-Alder reactions. The compound's unique configuration contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at varying concentrations .
  • Cytotoxic Effects :
    • The compound has shown cytotoxicity against several cancer cell lines. In vitro studies have reported that it induces apoptosis in human cancer cells, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Properties :
    • Research indicates that this compound may modulate inflammatory pathways, thus presenting potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Synthesis MethodDescriptionYield
Knoevenagel Condensation Reaction between an aldehyde and a ketone in the presence of a base.High
Michael Addition Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.Moderate to High

These methods highlight the compound's accessibility for further research and application in pharmaceuticals.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Molecules assessed the antimicrobial efficacy against various pathogens. The results indicated significant growth inhibition at concentrations as low as 100 µg/mL .
  • Cytotoxicity Assay :
    • In a cytotoxicity assay involving human cancer cell lines, this compound exhibited IC50 values ranging from 20 to 50 µM, indicating its potential as an anticancer agent .
  • Anti-inflammatory Mechanism :
    • A recent investigation into the anti-inflammatory effects revealed that the compound downregulates pro-inflammatory cytokines in vitro, suggesting a mechanism for its therapeutic use in inflammatory conditions .

Q & A

Q. How can multi-variable experimental designs (e.g., DOE) optimize reaction conditions for this compound synthesis?

  • Methodology : Apply a fractional factorial design to screen variables (temperature, solvent, catalyst). Use response surface methodology (RSM) to model yield/stereoselectivity relationships. Validate predictions with confirmatory runs and Pareto analysis to identify dominant factors .

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